4-Bromo-2-fluoropyrimidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4-Bromo-2-fluoropyrimidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Bromo-2-fluoropyrimidine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties, arising from the presence of a pyrimidine core substituted with both a bromine and a fluorine atom, make it a versatile intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications. The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative fluorine atom, activates the molecule for various chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safe handling of 4-Bromo-2-fluoropyrimidine, intended to be an essential resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-2-fluoropyrimidine is fundamental for its effective use in synthesis and process development.
| Property | Value | Source/Comment |
| CAS Number | 1209458-22-9 | |
| Molecular Formula | C₄H₂BrFN₂ | |
| Molecular Weight | 176.98 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from supplier information. |
| Melting Point | ~92 °C | [1] |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Soluble in many common organic solvents such as DMSO, methanol, and dichloromethane. | Inferred from its use in various organic reactions and the properties of similar compounds.[2] |
| XLogP3 | 1.7 | Predicted value, indicating moderate lipophilicity.[3] |
Synthesis of 4-Bromo-2-fluoropyrimidine
The synthesis of 4-Bromo-2-fluoropyrimidine can be achieved through various methods, with the direct bromination of a fluorinated pyrimidine precursor being a common approach.
General Synthetic Approach: Electrophilic Bromination
The most direct route to 4-Bromo-2-fluoropyrimidine involves the electrophilic bromination of 2-fluoropyrimidine. The electron-withdrawing nature of the pyrimidine ring and the fluorine substituent directs the bromination to the C-4 position.
Caption: General scheme for the synthesis of 4-Bromo-2-fluoropyrimidine.
Exemplary Synthetic Protocol
The following is a representative, non-validated protocol based on general procedures for the bromination of pyrimidines.[4] Note: This protocol should be optimized and validated in a laboratory setting.
Materials:
-
2-Fluoropyrimidine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-fluoropyrimidine (1.0 eq) in glacial acetic acid.
-
Heat the solution to 125-135 °C.
-
Slowly add bromine (1.1 eq) dropwise to the heated solution.
-
Maintain the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.
-
Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-Bromo-2-fluoropyrimidine.
Reactivity and Synthetic Applications
4-Bromo-2-fluoropyrimidine is a versatile building block due to the differential reactivity of its two halogen substituents. The fluorine atom at the C-2 position and the bromine atom at the C-4 position are both susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom can also participate in various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring is highly activated towards nucleophilic attack. Generally, in such systems, the order of leaving group ability is F > Cl > Br > I. This suggests that the fluorine at the C-2 position might be more reactive towards nucleophiles. However, the precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Caption: Possible outcomes of nucleophilic aromatic substitution.
Exemplary Protocol for Amination (based on a similar substrate): [5]
Materials:
-
4-Bromo-2-fluoropyrimidine
-
Amine (e.g., Morpholine, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of 4-Bromo-2-fluoropyrimidine (1.0 eq) in DMSO, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-4 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds.
Caption: Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling (General Procedure): [6][7][8]
Materials:
-
4-Bromo-2-fluoropyrimidine
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 4-Bromo-2-fluoropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Spectroscopic Characterization
While experimental spectra for 4-Bromo-2-fluoropyrimidine are not widely available in public databases, the following are predicted spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electronegative nitrogen atoms, the fluorine, and the bromine.
-
H-5: Expected to be a doublet, downfield due to the adjacent bromine and nitrogen.
-
H-6: Expected to be a doublet, coupled to H-5.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyrimidine ring. The carbon atoms attached to the halogens (C-2 and C-4) will show characteristic splitting due to coupling with the ¹⁹F nucleus.
Mass Spectrometry (Predicted)
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[9][10]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to display characteristic absorption bands for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-F and C-Br stretching vibrations.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=N and C=C ring stretching.
-
~1250-1000 cm⁻¹: C-F stretching.
-
~700-500 cm⁻¹: C-Br stretching.
Safety and Handling
As a halogenated heterocyclic compound, 4-Bromo-2-fluoropyrimidine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Hazards (based on similar compounds): [1]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation/damage.
-
May cause respiratory irritation.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-2-fluoropyrimidine is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its distinct reactivity profile, with two addressable halogenated positions, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization. As with any chemical, it is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) before use and to perform thorough risk assessments for all experimental procedures.
References
-
HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-2-fluoropyrimidine (C4H2BrFN2). Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-2-fluoropyrimidine. Retrieved from [Link]
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National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]
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National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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University of Cambridge. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
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Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Retrieved from [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). List of band assignments for FTIR spectra. Retrieved from [Link]
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http:/ /ejournal.upi. edu. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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